3-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)urea

Descripción

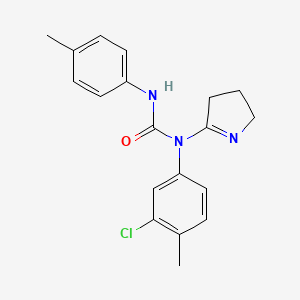

This urea derivative features a central urea core (NHCONH) substituted with three distinct groups:

- 3-Chloro-4-methylphenyl: A chlorinated aromatic ring with a methyl group at the 4-position, contributing steric bulk and lipophilicity.

- 3,4-Dihydro-2H-pyrrol-5-yl: A partially saturated pyrrolidine ring, which may enhance solubility or facilitate hydrogen bonding.

- 4-Methylphenyl: A methyl-substituted phenyl group, further increasing hydrophobicity.

The compound’s molecular formula is inferred as C₁₉H₂₀ClN₃O, with an average mass of 357.84 g/mol.

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O/c1-13-5-8-15(9-6-13)22-19(24)23(18-4-3-11-21-18)16-10-7-14(2)17(20)12-16/h5-10,12H,3-4,11H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQXZUHUYHEOPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=C(C=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(3-chloro-4-methylphenyl)-3-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)urea is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound, often referred to by its chemical structure or CAS number (905797-36-6), exhibits various biological effects, making it a subject of interest in drug design and development.

| Property | Value |

|---|---|

| Molecular Formula | C18H18ClN3O |

| Molecular Weight | 327.8 g/mol |

| CAS Number | 905797-36-6 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of pyrazole and pyrrole structures have shown significant cell apoptosis and growth inhibition in various cancer cell lines.

- Mechanism of Action : The compound's mechanism of action may involve the inhibition of key enzymes or pathways associated with tumor growth. For example, studies have reported that certain derivatives inhibit Aurora-A kinase, which is crucial for cell cycle regulation.

-

Case Studies :

- A study by Li et al. demonstrated that related compounds showed IC50 values ranging from 0.01 µM to 0.46 µM against MCF-7 and NCI-H460 cell lines, indicating potent anticancer activity .

- Another investigation revealed that compounds with similar structural motifs caused significant autophagy in A549 cell lines without inducing apoptosis .

Anti-inflammatory Properties

The compound also displays potential anti-inflammatory effects. Research has highlighted that certain analogs can modulate inflammatory pathways, which is critical in conditions such as arthritis and other chronic inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of this compound:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| MCF-7 | 0.01 | Significant inhibition of proliferation |

| NCI-H460 | 0.03 | Induction of autophagy |

| A549 | 36.12 | Moderate cytotoxicity |

Recent Advances

Recent advances in drug design have focused on optimizing the biological activity of compounds like this compound through structural modifications. These modifications aim to enhance potency while reducing toxicity.

- Structure-Activity Relationship (SAR) : Investigations into SAR have identified key functional groups that enhance biological activity, including modifications to the chloro and methyl groups on the phenyl rings.

- Novel Derivatives : Researchers have synthesized novel derivatives that have shown improved efficacy against various cancer types by targeting specific molecular pathways involved in tumor growth and metastasis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea

- Molecular Formula : C₁₇H₁₅ClFN₃O

- Molecular Weight : 331.78 g/mol

- Key Differences :

- Replaces the 3-chloro-4-methylphenyl group with a 4-chlorophenyl moiety.

- Substitutes the 4-methylphenyl group with a 3-fluorophenyl ring.

- Impact : The absence of methyl groups reduces steric hindrance, while fluorine’s electronegativity may alter binding interactions. The lower molecular weight (331.78 vs. ~357.84 g/mol) suggests differences in solubility and bioavailability.

N-[3-(p-Toluenesulfonyloxy)phenyl]-N’-[3-(p-toluenesulfonyloxy)-4-methylphenyl]urea

- Molecular Formula: Not explicitly stated, but inferred to include sulfonyloxy (SO₃C₆H₄CH₃) groups.

- Key Differences: Features sulfonyloxy substituents instead of chlorinated or pyrrolidine groups. The bulky substituents may hinder interaction with hydrophobic enzyme pockets.

1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea

- Molecular Formula : C₂₆H₃₀N₈O₃

- Molecular Weight : 518.58 g/mol

- Key Differences: Incorporates a triazine-morpholino scaffold instead of the pyrrolidine group. The higher molecular weight (518.58 g/mol) may limit metabolic stability compared to the target compound.

(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

- Molecular Formula : C₁₆H₁₃FO

- Molecular Weight : 240.28 g/mol

- Key Differences: Chalcone backbone (α,β-unsaturated ketone) instead of urea. Retains fluorophenyl and methylphenyl groups but lacks nitrogen-based substituents.

Comparative Data Table

Research Implications

- Structural Modifications : The target compound’s chlorine and methyl groups optimize lipophilicity for membrane penetration, whereas sulfonyloxy derivatives prioritize solubility.

- Bioactivity: Pyrrolidine and morpholino groups may enhance binding to enzymes via hydrogen bonding, while chalcones rely on π-π stacking.

- Synthetic Feasibility : The target compound’s synthesis likely employs urea-forming reactions (e.g., isocyanate coupling ), similar to methods used for related derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.